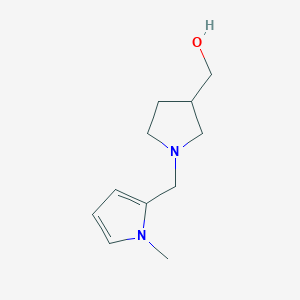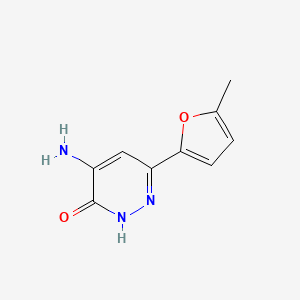
4-Amino-6-(5-metilfurano-2-il)piridazin-3-ol
Descripción general
Descripción
4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cristalografía
El compuesto se ha utilizado en estudios de cristalografía . La estructura cristalina de un compuesto relacionado, (E)-amino(2-((5-metilfurano-2-il)metileno)hidrazinil) metaniminio nitrato monohidratado, ha sido determinada . Esta investigación contribuye a nuestra comprensión de las propiedades estructurales de estos tipos de compuestos.
Síntesis de Ésteres Borónicos
“4-Amino-6-(5-metilfurano-2-il)piridazin-3-ol” puede ser utilizado potencialmente en la síntesis de ésteres borónicos . Por ejemplo, el éster pinacol del ácido 5-metilfurano-2-borónico es un compuesto relacionado que se ha sintetizado .
Dispositivos Fotovoltaicos
Las terpiridinas y sus complejos, que pueden ser sintetizados potencialmente a partir de “this compound”, encuentran aplicaciones en dispositivos fotovoltaicos . Estos compuestos pueden utilizarse para mejorar la eficiencia de las células solares .
Sensores
Las terpiridinas y sus complejos también encuentran aplicaciones en sensores . Estos compuestos pueden utilizarse para detectar moléculas o iones específicos, contribuyendo a los avances en la química analítica .
Química Medicinal
Las terpiridinas y sus complejos se utilizan en la química medicinal . Pueden utilizarse potencialmente para desarrollar nuevos fármacos o agentes terapéuticos .
Construcción de Marcos Metal-Orgánicos (MOFs)
Las terpiridinas y sus complejos pueden utilizarse para la construcción de MOFs . Los MOFs son materiales porosos que tienen una amplia gama de aplicaciones, incluyendo el almacenamiento de gas, la catálisis y la administración de fármacos .
Aminación Reductora, Hidrogenación e Hidrodesoxigenación
“this compound” puede utilizarse potencialmente en reacciones de aminación reductora, hidrogenación e hidrodesoxigenación . Estas reacciones son importantes en la síntesis de aminas y otros compuestos orgánicos .
Síntesis de Heterociclos
El compuesto puede utilizarse en la síntesis de heterociclos que contienen N, O y S . Estos heterociclos tienen una amplia gama de aplicaciones, incluyendo el desarrollo de productos farmacéuticos y agroquímicos .
Mecanismo De Acción
Target of Action
Pyridazines and pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
The mode of action of these compounds can vary greatly depending on their structure and the specific biological target they interact with . For example, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced potency .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary widely. They have been shown to possess a range of biological properties, including anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, and many others .
Result of Action
The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .
Análisis Bioquímico
Biochemical Properties
4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several enzymes, including kinases and oxidoreductases. The amino group at position 4 can form hydrogen bonds with the active sites of enzymes, thereby influencing their catalytic activities. Additionally, the 5-methylfuran-2-yl group can engage in hydrophobic interactions with enzyme pockets, further stabilizing the enzyme-substrate complex. These interactions highlight the compound’s potential as an enzyme modulator in various biochemical pathways .
Cellular Effects
The effects of 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protein kinases. By modulating kinase activity, this compound can alter gene expression patterns and affect cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and metabolic pathways. These changes in gene expression can lead to altered cellular functions, making 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of certain kinases by competing with ATP for binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can activate oxidoreductases by stabilizing their active conformations, enhancing their catalytic efficiency. These molecular interactions underscore the compound’s versatility in modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes. In vivo studies have indicated that the compound can accumulate in tissues over time, potentially leading to sustained biological effects .
Dosage Effects in Animal Models
The effects of 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol in animal models are dose-dependent. At low doses, the compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, which introduce hydroxyl groups into the compound, making it more water-soluble and facilitating its excretion. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. For example, it can bind to cytosolic proteins, facilitating its distribution throughout the cytoplasm, or it can be sequestered in organelles, such as the mitochondria, where it can exert its effects .
Subcellular Localization
The subcellular localization of 4-Amino-6-(5-methylfuran-2-yl)pyridazin-3-ol is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can be phosphorylated by kinases, which can alter its localization to the nucleus, where it can influence gene expression. Alternatively, it can be acetylated, directing it to the mitochondria, where it can affect mitochondrial function. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Propiedades
IUPAC Name |
5-amino-3-(5-methylfuran-2-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-2-3-8(14-5)7-4-6(10)9(13)12-11-7/h2-4H,1H3,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGCPYCRMRDGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475550.png)
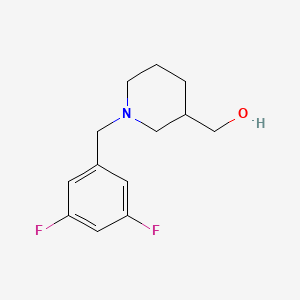

![2-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1475553.png)
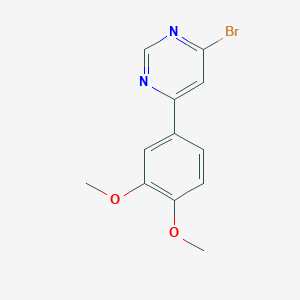

![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)
amine](/img/structure/B1475562.png)
![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)
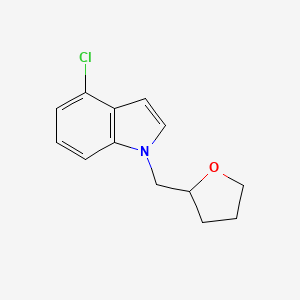
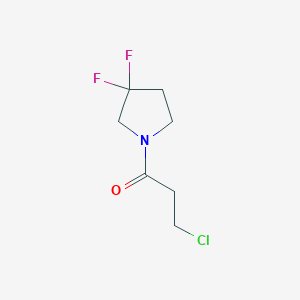
![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1475570.png)
